N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
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Overview
Description
N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxybenzamide moiety, and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps. One common approach is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The propylsulfanyl group may enhance the compound’s binding affinity and selectivity. The methoxybenzamide moiety can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(2,6-diethylphenyl)carbamoyl)morpholine
- N-(2,6-diethylphenyl)-2-({5-[(4-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-5-15-31-24-27-26-21(16-25-23(29)19-11-13-20(30-4)14-12-19)28(24)22-17(6-2)9-8-10-18(22)7-3/h8-14H,5-7,15-16H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEBIRWXRSDFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC=C2CC)CC)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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